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Compound of Interest

Compound Name: PD-134672

Cat. No.: B1243242 Get Quote

Disclaimer: No specific information could be found for the compound "PD-134672." Based on

the nomenclature, it is plausible that this is a typographical error. This guide focuses on CI-

1007, a well-characterized dopamine D2 receptor partial agonist with a similar "PD" heritage

from its developing company, Parke-Davis. This document provides a comprehensive technical

overview of CI-1007 for researchers, scientists, and drug development professionals.

Core Compound Information
Compound Name: CI-1007 Chemical Name: (R)-(+)-1,2,3,6-Tetrahydro-4-phenyl-1-[(3-phenyl-

3-cyclohexen-1-yl)methyl]pyridine maleate Class: Dopamine D2 Receptor Partial Agonist

Therapeutic Potential: Antipsychotic

Mechanism of Action
CI-1007 is a potent and selective dopamine D2 receptor partial agonist.[1][2] Its mechanism of

action is centered on its ability to modulate dopaminergic neurotransmission. In states of

excessive dopamine activity, a partial agonist will act as a functional antagonist, reducing the

overall receptor stimulation. Conversely, in states of low dopamine, it will provide a baseline

level of receptor activation. This "fine-tuning" of the dopaminergic system is a key characteristic

of D2 receptor partial agonists.[3]

CI-1007 exhibits a high affinity for D2 and D3 receptors, with lower affinity for D4 receptors.[1] It

demonstrates limited agonist activity at postsynaptic dopamine receptors, suggesting a
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preferential action on presynaptic D2 autoreceptors which regulate dopamine synthesis and

release.[1][2]

Quantitative Pharmacological Data
The following tables summarize the key quantitative data for CI-1007 from various in vitro and

in vivo studies.

Table 1: Receptor Binding Affinities (Ki)
Receptor
Subtype

Radioligand
Tissue/Cell
Line

Ki (nM) Reference

Rat Striatal DA

[3H]N-

propylnorapomor

phine

Rat Striatum 3 [1]

Human D2L [3H]Spiperone
Cloned Human

D2L
25.5 [1]

Human D3 [3H]Spiperone
Cloned Human

D3
16.6 [1]

Human D4.2 [3H]Spiperone
Cloned Human

D4.2
90.9 [1]

Serotonin-1A (5-

HT1A)
- - Submicromolar [1]

Alpha-2

Adrenergic
- - Submicromolar [1]

5-HT2 - - Submicromolar [1]

Alpha-1

Adrenergic
- - Negligible [1]

Dopamine D1 - - Negligible [1]

Table 2: Functional Assay Data
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Assay Type Cell Line
Parameter
Measured

Effect of CI-
1007

Reference

cAMP

Accumulation

GH4C1 cells

(expressing

human D2L)

Inhibition of

forskolin-induced

cAMP

53% intrinsic

activity relative to

quinpirole (full

agonist)

[1]

Table 3: In Vivo Neurochemical and Behavioral Effects
Experimental
Model

Parameter
Measured

Effect of CI-1007 Reference

In Vivo Microdialysis

(Rat Striatum &

Nucleus Accumbens)

Dopamine Overflow Decreased [1]

In Vivo Microdialysis

(Rat Brain)

Dopamine Synthesis

(DOPA accumulation)
Reduced [1]

In Vivo Microdialysis

(Rat Brain)

Dopamine Metabolism

(DOPAC and HVA)
Reduced [1]

Electrophysiology

(Substantia Nigra DA

neurons)

Neuronal Firing Rate Inhibited [2]

Behavioral Assay

(Mice and Rats)

Spontaneous

Locomotor Activity
Inhibited [2]

Behavioral Assay

(Rats)

Apomorphine-

stimulated Behaviors

Inhibited (weak

postsynaptic

antagonist)

[2]

Behavioral Assay

(Squirrel Monkeys)

Sidman Avoidance

Responding
Potently inhibited [2]

Signaling Pathways
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Activation of the D2 dopamine receptor by a partial agonist like CI-1007 initiates a cascade of

intracellular signaling events. The primary pathway involves the inhibition of adenylyl cyclase

through the Gαi/o subunit of the G-protein complex, leading to a decrease in intracellular cyclic

AMP (cAMP) levels.

D2 Receptor

Gαi/oβγ
Activates

Adenylyl Cyclase

Inhibits

cAMPConverts

CI-1007

ATP

Protein Kinase AActivates

Downstream Cellular Effects
(e.g., modulation of ion channels,

gene expression)

Click to download full resolution via product page

Dopamine D2 receptor partial agonist signaling pathway.

Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below. These

protocols are generalized and may require optimization for specific laboratory conditions.

Radioligand Binding Assay (Competitive)
This protocol outlines the steps to determine the binding affinity (Ki) of CI-1007 for dopamine

receptors.
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Prepare cell membranes
expressing the target receptor

Incubate membranes, radioligand,
and CI-1007 at various concentrations

Prepare assay buffer, radioligand
(e.g., [3H]Spiperone), and serial

dilutions of CI-1007

Separate bound from free radioligand
by rapid vacuum filtration

Quantify bound radioactivity
using a scintillation counter

Analyze data to determine IC50
and calculate Ki

Click to download full resolution via product page

Workflow for a competitive radioligand binding assay.

Methodology:

Membrane Preparation: Homogenize tissue (e.g., rat striatum) or cells expressing the

dopamine receptor of interest in a cold buffer and centrifuge to pellet the membranes.

Resuspend the pellet in fresh buffer.

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a

suitable radioligand (e.g., [3H]Spiperone), and varying concentrations of CI-1007. Include

wells for total binding (no competitor) and non-specific binding (a high concentration of a

known antagonist, e.g., haloperidol).

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium.
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Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell

harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the

radioactivity using a scintillation counter.

Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot

the percentage of specific binding against the log concentration of CI-1007 and fit the data

using non-linear regression to determine the IC50 value. Calculate the Ki value using the

Cheng-Prusoff equation.

cAMP Accumulation Functional Assay
This protocol measures the partial agonist activity of CI-1007 by quantifying its effect on

intracellular cAMP levels.

Methodology:

Cell Culture: Plate cells stably expressing the human D2L receptor (e.g., GH4C1 cells) in a

suitable multi-well plate and grow to confluence.

Assay: Pre-incubate the cells with a phosphodiesterase inhibitor to prevent cAMP

degradation.

Stimulation: Stimulate the cells with forskolin (to induce cAMP production) in the presence of

varying concentrations of CI-1007 or a reference full agonist (e.g., quinpirole).

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using

a commercially available assay kit (e.g., HTRF, ELISA, or AlphaScreen).

Data Analysis: Generate dose-response curves by plotting the cAMP levels against the log

concentration of the agonist. Determine the EC50 and Emax values for CI-1007 and

compare the Emax to that of the full agonist to calculate the intrinsic activity.

In Vivo Microdialysis
This protocol allows for the measurement of extracellular dopamine levels in specific brain

regions of freely moving animals.
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Surgically implant a guide cannula
targeting the brain region of interest

(e.g., striatum or nucleus accumbens)

Allow the animal to recover
from surgery

Insert the microdialysis probe
through the guide cannula

Perfuse the probe with artificial
cerebrospinal fluid (aCSF) at a

constant low flow rate

Collect baseline dialysate samples

Administer CI-1007 (e.g., i.v. or p.o.)

Continue collecting dialysate samples
at regular intervals

Analyze dopamine concentration in
dialysate samples using HPLC-ED

Verify probe placement histologically
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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